molecular formula C13H12O3 B1601366 2,4-Dimethoxynaphthalene-1-carbaldehyde CAS No. 75965-84-3

2,4-Dimethoxynaphthalene-1-carbaldehyde

Cat. No. B1601366
CAS RN: 75965-84-3
M. Wt: 216.23 g/mol
InChI Key: NNQTVZVNHYJOKQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxynaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.24 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 2,4-Dimethoxynaphthalene-1-carbaldehyde is 1S/C13H12O3/c1-15-12-7-13 (16-2)11 (8-14)9-5-3-4-6-10 (9)12/h3-8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,4-Dimethoxynaphthalene-1-carbaldehyde is a white to yellow solid . The molecular weight of the compound is 216.24 .

Scientific Research Applications

Interactions and Reactions of Peri-Substituted Naphthalenes

Research by Wannebroucq et al. (2016) delved into the reactions between peri-groups in 1-dimethylamino-naphthalene salts, demonstrating a "through space" amide-like behavior facilitated by electron donation from dimethylamino to carbonyl groups. This study provides insights into the reactivity and potential applications of related naphthalene derivatives in synthesizing complex molecular structures (Wannebroucq, Jarmyn, Pitak, Coles, & Wallis, 2016).

Synthesis of dl-Shikonin

The synthesis of dl-Shikonin, a compound of interest for its medicinal properties, has been explored through the vanadium(II)-assisted cross-coupling of 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde, showcasing the use of dimethoxynaphthalene derivatives in the synthesis of biologically active compounds. This process highlights the role of electrochemical oxidation in forming complex organic molecules (Torii, Akiyama, Yamashita, & Inokuchi, 1995).

Schiff Bases and Metal Complexes

Research by Maher (2018) highlights the synthesis and applications of Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, underscoring the compound's utility in forming complexes with metals. This study emphasizes the role of such derivatives in developing chemosensors and understanding the biological effects of Schiff bases, which can be pivotal in designing fluorescent probes and materials for various scientific applications (Maher, 2018).

Diversity-Oriented Synthesis

Herrera et al. (2016) focused on the versatility of 8-halonaphthalene-1-carbaldehyde structures, including dimethoxynaphthalene derivatives, in diversity-oriented synthesis. Their work showcases the transformation of these structures into a wide array of polycyclic carbo- and heterocycles, contributing to the exploration of chemical space and the synthesis of novel organic compounds (Herrera, Barrio, Ibáñez, Román, Mateu, & Fustero, 2016).

Mechanism of Action

Target of Action

Aldehydes and ketones, such as this compound, are known to react with various nucleophiles, including amines and hydrazines .

Mode of Action

2,4-Dimethoxy-1-naphthaldehyde, being an aldehyde, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a common biochemical reaction . These reactions can influence various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

The compound’s molecular weight (21624 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

The formation of oximes and hydrazones can have various effects, depending on the specific context and environment .

Action Environment

The action, efficacy, and stability of 2,4-dimethoxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. The compound is stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and heat .

properties

IUPAC Name

2,4-dimethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-7-13(16-2)11(8-14)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQTVZVNHYJOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503361
Record name 2,4-Dimethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxynaphthalene-1-carbaldehyde

CAS RN

75965-84-3
Record name 2,4-Dimethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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